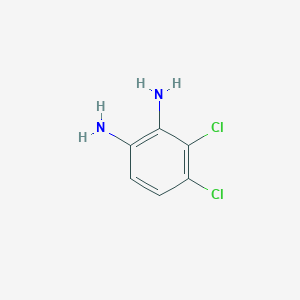

3,4-Dichloro-1,2-phenylenediamine

Overview

Description

3,4-Dichloro-1,2-phenylenediamine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a precursor in the production of permanent hair color . It is also known to be a cytotoxic agent that can inhibit certain enzymes in tissue culture .

Synthesis Analysis

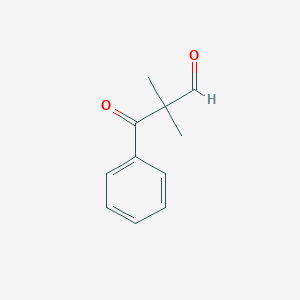

The synthesis of similar compounds involves a series of steps. For instance, the synthesis of o-phenylenediamine involves nitration of 1,4-dichlorobenzene to give 2,5-dichloro-nitrobenzene, which is then reacted with an aqueous ammonium hydroxide solution. The 4-chloro-2-nitraniline obtained is subjected to catalytic hydrogenation to afford the end product .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and two amine groups attached. The molecular weight is 177.03 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.03 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. It has a topological polar surface area of 52 Ų .Scientific Research Applications

Spectrophotometric Applications

- Increased Sensitivity for Selenium Detection : 3,4-Dichloro-1,2-phenylenediamine has been found to provide increased sensitivity over 1,2-phenylenediamine for the spectrophotometric determination of selenium, making it a valuable reagent in analytical chemistry (Gotô & Tǒei, 1965).

Phototoxicity Studies

- Effect on Mutation and DNA Damage : Research on the phototoxicity of phenylenediamine hair dye chemicals, including this compound, showed that chlorination makes these compounds more photochemically active, leading to DNA damage and mutation under light irradiation (Mosley-Foreman et al., 2008).

Chemical Synthesis and Reactivity

- Formation of 1,2-Dihydroquinoxalines : The reaction between o-phenylenediamine derivatives, including this compound, and certain ketones, leads to the formation of 1,2-dihydroquinoxalines, which have significant applications in organic synthesis (Kolos et al., 1986).

Electrochemical Studies

- Oxidation Behavior : The electrochemical oxidation behavior of this compound has been extensively studied, providing insights into its potential applications in electrochemistry and material sciences (Wandlowski et al., 1993).

Carcinogenicity Analysis

- Structure-Carcinogenicity Correlation : Research has been conducted to understand the correlation between the structure of phenylenediamines, including this compound, and their carcinogenicity, which is crucial for safety assessments in various applications (Milman & Peterson, 1984).

Pharmaceutical and Medicinal Chemistry

- Potential in Cytotoxic Agent Design : Studies on cisplatin analogs containing o-phenylenediamine ligands, including this compound, offer insights for designing more effective cytotoxic agents in cancer treatment (Köckerbauer & Bednarski, 1996).

Coordination Chemistry

- Formation of Nickel(II) Complexes : The template reaction of this compound with other compounds leads to the formation of nickel(II) complexes, which have applications in coordination chemistry (Park et al., 1997).

Electrochemical Sensors

- L-Tyrosine Detection : A novel method using this compound for the electrochemical detection of L-tyrosine has been developed, demonstrating its utility in biosensing technologies (Li-ya, 2014).

Environmental Chemistry

- Sequestering Agents for Iron(III) : Compounds derived from this compound have been studied as sequestering agents for iron(III), highlighting their potential environmental applications (Sanchiz et al., 1997).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-1,2-phenylenediamine plays a vital role in biochemical reactions, particularly in the formation of charge transfer complexes. It interacts with electron acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, forming stable complexes through electron transfer interactions . These interactions are characterized by the formation of weaker bonds between the donor and acceptor molecules, which are essential for various biochemical processes. The compound also exhibits notable binding affinity with calf thymus DNA, indicating its potential use in DNA-binding studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce structural perturbations and genotoxic aggregation in human serum albumin . This compound influences cell function by causing DNA damage and cell apoptosis, which are critical aspects of its impact on cellular metabolism and gene expression. The genotoxic nature of this compound highlights its potential use in studying cellular responses to DNA damage and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. This compound can inhibit enzymes such as urea amidolyase and fatty acid synthase, affecting the production of urea nitrogen and fatty acids in human serum . These interactions at the molecular level are crucial for understanding the compound’s effects on cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with electron acceptors, which are evaluated using various spectroscopic parameters . Understanding the temporal effects of this compound is crucial for its application in long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including DNA damage and cell apoptosis . Understanding the threshold effects and toxicology of this compound is essential for its safe application in scientific research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the formation of charge transfer complexes and its inhibition of enzymes such as urea amidolyase and fatty acid synthase are critical aspects of its metabolic interactions . These interactions influence metabolic flux and metabolite levels, which are essential for understanding the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron acceptors influences its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for its application in biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s interactions with biomolecules and its ability to form stable complexes influence its targeting to specific cellular compartments . Understanding the subcellular localization of this compound is essential for its application in cellular and molecular studies.

properties

IUPAC Name |

3,4-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVBFKPJZFNFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445654 | |

| Record name | 3,4-dichloro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1668-01-5 | |

| Record name | 3,4-dichloro-1,2-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

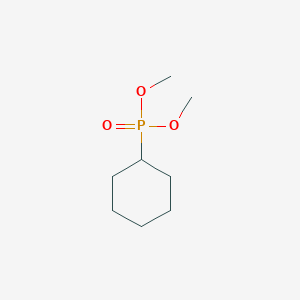

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)